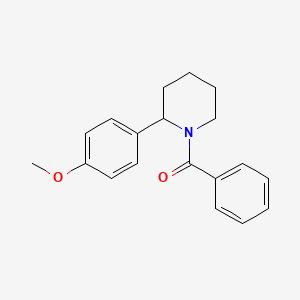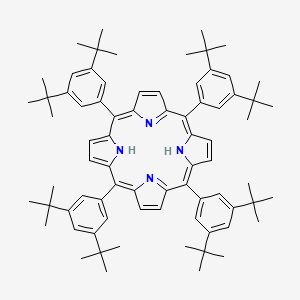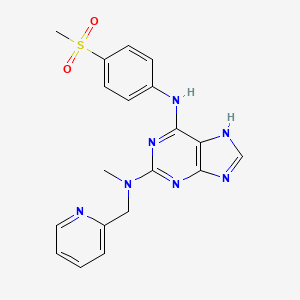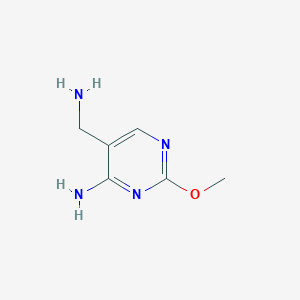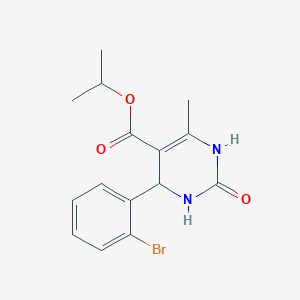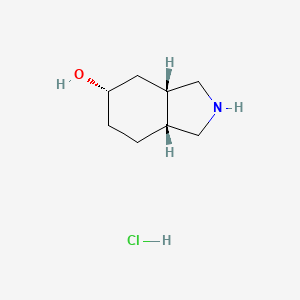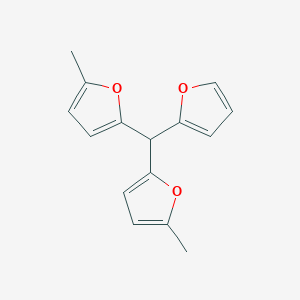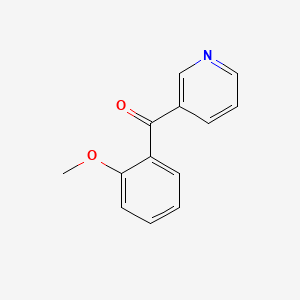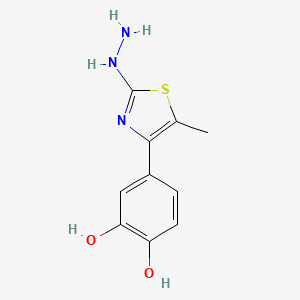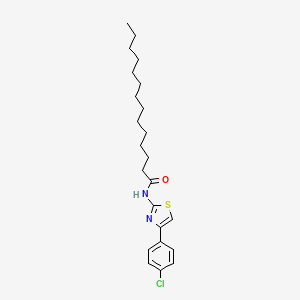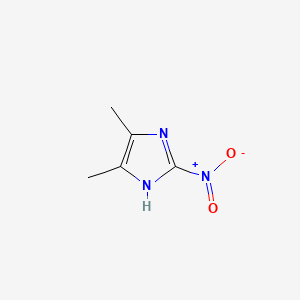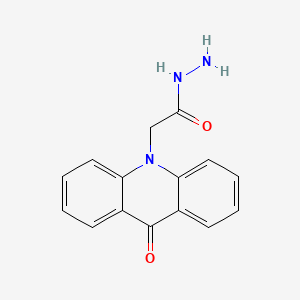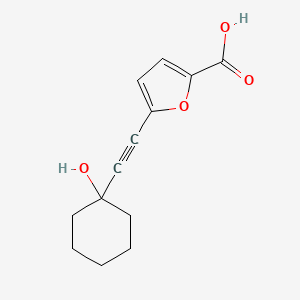
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a hydroxycyclohexyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The hydroxycyclohexyl group is then introduced via a Grignard reaction or similar organometallic approach. The final product is purified using techniques such as column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of 5-((1-Ketocyclohexyl)ethynyl)furan-2-carboxylic acid
Reduction: Formation of 5-((1-Hydroxycyclohexyl)ethyl)furan-2-carboxylic acid
Substitution: Formation of halogenated derivatives of the furan ring
Aplicaciones Científicas De Investigación
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to enzymes or receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethyl-2-furancarboxylic acid: A related compound with a hydroxymethyl group instead of a hydroxycyclohexyl group.
5-Ethynyl-2-furancarboxylic acid: Similar structure but lacks the hydroxycyclohexyl group.
Uniqueness
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid is unique due to the combination of its hydroxycyclohexyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
886505-87-9 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-[2-(1-hydroxycyclohexyl)ethynyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15) |
Clave InChI |
GDCAEFZYGLXTPF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C#CC2=CC=C(O2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
